molecular formula C8H13NO2 B2428895 Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate CAS No. 59097-06-2

Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate

Cat. No. B2428895
Key on ui cas rn: 59097-06-2
M. Wt: 155.197
InChI Key: SVXZBICQLNEMLC-UHFFFAOYSA-N
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Patent
US04350697

Procedure details

A suspension of 1.385 kg of 4-methoxycarbonyl-1-methylpyridinium iodide in 25 liters of dry methanol was stirred and cooled to 5° C. and 700 g of sodium borohydride were added thereto in portions over 1 hour with the temperature held at 5°-10° C. When the addition was complete, the resultant solution was stirred at room temperature for another hour and was then concentrated to 5 to 7 liters. 25 liters of water were added thereto followed by addition of 2 kg of solid sodium carbonate. The solution thus obtained was extracted 3 times with 2.5 liters of chloroform and the organic phase was dried over Na2SO4 and was evaporated to dryness. The residual oil was distilled to obtain 583 g of methyl 1,2,3,6-tetrahydro-1-methylisonicotinate (67.1% yield) boiling at 78° C. at 1 mm Hg.
Quantity
1.385 kg
Type
reactant
Reaction Step One
Quantity
25 L
Type
solvent
Reaction Step One
Quantity
700 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I-].[CH3:2][O:3][C:4]([C:6]1[CH:11]=[CH:10][N+:9]([CH3:12])=[CH:8][CH:7]=1)=[O:5].[BH4-].[Na+]>CO>[CH3:12][N:9]1[CH2:8][CH:7]=[C:6]([C:4]([O:3][CH3:2])=[O:5])[CH2:11][CH2:10]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
1.385 kg
Type
reactant
Smiles
[I-].COC(=O)C1=CC=[N+](C=C1)C
Name
Quantity
25 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
700 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated to 5 to 7 liters
ADDITION
Type
ADDITION
Details
25 liters of water were added
ADDITION
Type
ADDITION
Details
thereto followed by addition of 2 kg of solid sodium carbonate
CUSTOM
Type
CUSTOM
Details
The solution thus obtained
EXTRACTION
Type
EXTRACTION
Details
was extracted 3 times with 2.5 liters of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
The residual oil was distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1CCC(C(=O)OC)=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 583 g
YIELD: PERCENTYIELD 67.1%
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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